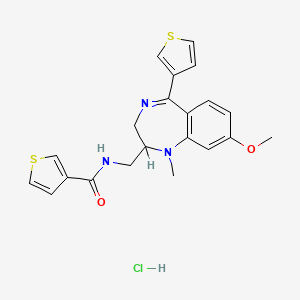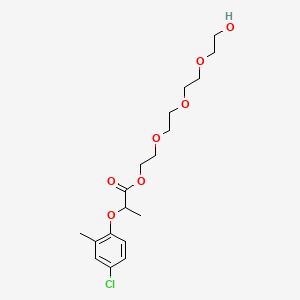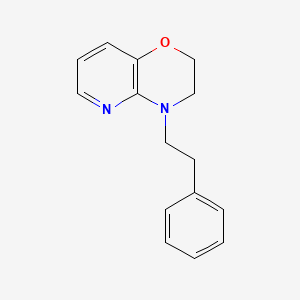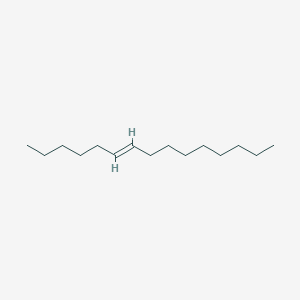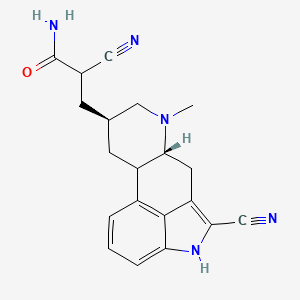
Ergoline-8-propanamide, alpha,2-dicyano-6-methyl-, (8-beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergoline-8-propanamide, alpha,2-dicyano-6-methyl-, (8-beta)- is a complex chemical compound that belongs to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are found in various natural sources, including fungi and plants. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-propanamide, alpha,2-dicyano-6-methyl-, (8-beta)- involves multiple steps, starting from basic ergoline structures. The process typically includes:
Formation of the Ergoline Skeleton: This is achieved through cyclization reactions involving indole derivatives.
Functional Group Modifications: Introduction of the propanamide group and dicyano functionalities is carried out using specific reagents under controlled conditions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ergoline-8-propanamide, alpha,2-dicyano-6-methyl-, (8-beta)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, leading to the formation of new derivatives.
Reduction: Reduction reactions can alter the double bonds and other reactive sites within the molecule.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane or ethanol are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Ergoline-8-propanamide, alpha,2-dicyano-6-methyl-, (8-beta)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ergoline-8-propanamide, alpha,2-dicyano-6-methyl-, (8-beta)- involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Ergine: Another ergoline derivative with known biological activities.
Lysergic Acid Diethylamide (LSD): A well-known psychoactive compound derived from ergoline.
Ergotamine: Used in medicine for its vasoconstrictive properties.
Uniqueness
Ergoline-8-propanamide, alpha,2-dicyano-6-methyl-, (8-beta)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
88133-25-9 |
|---|---|
Molecular Formula |
C20H21N5O |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[(6aR,9S)-5-cyano-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide |
InChI |
InChI=1S/C20H21N5O/c1-25-10-11(5-12(8-21)20(23)26)6-14-13-3-2-4-16-19(13)15(7-18(14)25)17(9-22)24-16/h2-4,11-12,14,18,24H,5-7,10H2,1H3,(H2,23,26)/t11-,12?,14?,18-/m1/s1 |
InChI Key |
CKCCVCJQHYBNNC-UAUJMCIKSA-N |
Isomeric SMILES |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)C#N)CC(C#N)C(=O)N |
Canonical SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)C#N)CC(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





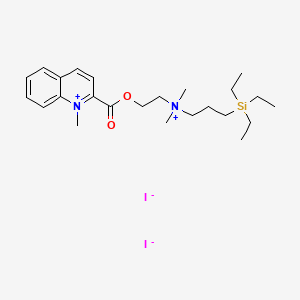
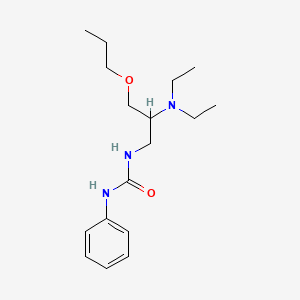


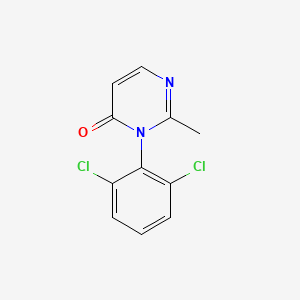
![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)

